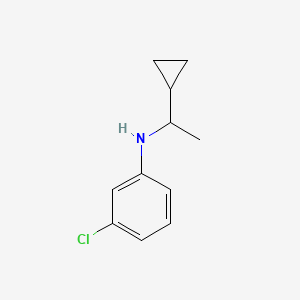

3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE

Description

Contextual Significance of N-Substituted Anilines in Contemporary Synthesis

N-substituted anilines are a cornerstone of modern organic synthesis, serving as versatile intermediates and core structural components in a vast array of functional molecules. wisdomlib.org These compounds, derived from aniline (B41778) through the modification of the amino group, are integral to the production of pharmaceuticals, dyes, and polymers. wisdomlib.orgbeilstein-journals.org The substitution on the nitrogen atom significantly influences the electronic properties and reactivity of the aniline ring, allowing for fine-tuning of the molecule's characteristics.

The synthesis of N-substituted anilines is a well-established yet continually refined area of research. Methodologies range from classical approaches like the Friedel-Crafts reaction followed by reduction, to more modern, efficient techniques such as transition metal-catalyzed C-N cross-coupling reactions. beilstein-journals.orgacs.org Recent advancements have focused on developing catalyst- and additive-free methods, enhancing the sustainability and operational simplicity of these transformations. beilstein-journals.orgnih.gov The ability to introduce a wide variety of substituents onto the nitrogen atom makes this class of compounds particularly valuable for creating libraries of molecules with diverse biological activities. For instance, they are key synthons in the preparation of quinolinium salts and other heterocyclic systems. researchgate.net

The general properties of a parent compound, 3-chloroaniline (B41212), which forms the basis of 3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE, are well-documented and provide a foundation for understanding the behavior of its derivatives.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H6ClN | sigmaaldrich.com |

| Molecular Weight | 127.57 g/mol | sigmaaldrich.com |

| Appearance | Clear pale yellow to brown liquid | chemicalbook.com |

| Melting Point | -11 to -9 °C | sigmaaldrich.com |

| Boiling Point | 95-96 °C at 11 mmHg | sigmaaldrich.com |

| Density | 1.206 g/mL at 25 °C | sigmaaldrich.com |

The Role of Cyclopropyl (B3062369) Moieties in Tailored Molecular Architectures

The incorporation of cyclopropyl groups into molecular structures is a widely employed strategy in medicinal chemistry and drug design. scientificupdate.comiris-biotech.de This small, rigid ring system imparts a unique set of physicochemical properties that can significantly enhance the performance of a molecule. acs.orgnih.gov The cyclopropane (B1198618) ring is characterized by its three coplanar carbon atoms, short C-C bonds with enhanced p-character, and strong C-H bonds. acs.orgnih.gov

These structural features translate into several desirable effects on a drug candidate's profile. The cyclopropyl moiety can:

Increase Potency: By introducing conformational constraints, it can help to position other functional groups for optimal interaction with a biological target, leading to a more favorable entropic contribution to binding. iris-biotech.denih.gov

Enhance Metabolic Stability: The replacement of metabolically labile groups, such as an N-ethyl group, with an N-cyclopropyl group can block sites of CYP450-mediated oxidation. iris-biotech.de

Improve Pharmacokinetic Properties: Cyclopropyl groups can influence a molecule's lipophilicity, solubility, and permeability, which can lead to reduced plasma clearance and increased brain permeability. acs.orgnih.govnih.gov

Reduce Off-Target Effects: The rigidity of the cyclopropyl ring can lead to a more specific interaction with the intended target, thereby reducing interactions with other proteins. acs.org

The prevalence of this moiety is evident in the fact that 18 new chemical entities containing a cyclopropyl group were approved by the FDA in the decade leading up to 2016. scientificupdate.com

| Property Enhanced | Mechanism/Reason | Reference |

|---|---|---|

| Potency | Conformational restriction leading to favorable binding entropy. | iris-biotech.de |

| Metabolic Stability | Acts as a metabolically robust isostere for other alkyl groups. | iris-biotech.deacs.org |

| Brain Permeability | Can favorably alter lipophilicity and other properties. | acs.orgnih.gov |

| Reduced Off-Target Effects | Increased rigidity can lead to higher target specificity. | acs.org |

Overview of Academic Research Trajectories for Aryl and Cyclopropylamine (B47189) Systems

The intersection of aryl amines (such as anilines) and cyclopropylamines represents a fertile ground for academic and industrial research. The combination of these two pharmacologically important scaffolds continues to be explored for the development of novel therapeutic agents and functional materials.

Research in this area is driven by the multifaceted utility of cyclopropylamine as a chemical building block. 360iresearch.com The global market for cyclopropylamine is expanding, reflecting its growing importance in the agrochemical and pharmaceutical industries. 360iresearch.com Innovations in synthetic methodologies, including the development of flow chemistry and new catalytic systems, are making the production of complex cyclopropylamine derivatives more efficient and sustainable. 360iresearch.com

Academic research often focuses on the synthesis of novel aryl cyclopropylamine derivatives and the evaluation of their biological activities. The structural rigidity and unique electronic properties of the cyclopropyl group, when combined with the diverse reactivity of the aniline core, allow for the creation of molecules with finely tuned properties for specific biological targets. The overarching trend is to leverage the synergistic effects of these two moieties to address challenges in drug discovery, such as improving potency, selectivity, and pharmacokinetic profiles.

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

3-chloro-N-(1-cyclopropylethyl)aniline |

InChI |

InChI=1S/C11H14ClN/c1-8(9-5-6-9)13-11-4-2-3-10(12)7-11/h2-4,7-9,13H,5-6H2,1H3 |

InChI Key |

JRNFVKWCDWKSLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 3 Chloro N 1 Cyclopropylethyl Aniline

Established Synthetic Routes to N-(1-Cyclopropylethyl)anilines

Traditional methods for the synthesis of N-alkylanilines provide a foundational framework for producing 3-chloro-N-(1-cyclopropylethyl)aniline. These routes primarily involve either forming the C-N bond through amination of an aryl halide or by alkylating the aniline (B41778) nitrogen.

Amination Reactions of Substituted Halobenzenes with 1-Cyclopropylethylamine

One of the most fundamental approaches to forming the aryl-nitrogen bond is through the reaction of a substituted halobenzene with an amine. In the context of synthesizing this compound, this would involve reacting a 1,3-dihalobenzene (e.g., 1-bromo-3-chlorobenzene (B44181) or 1,3-dichlorobenzene) with 1-cyclopropylethylamine.

Historically, such reactions were performed under harsh conditions, often requiring high temperatures and pressures, in what is known as nucleophilic aromatic substitution (SNAr). However, the landscape of this transformation was revolutionized by the development of transition metal catalysis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone of modern organic synthesis for C-N bond formation. wikipedia.orgrug.nl This reaction allows for the coupling of aryl halides or triflates with a wide array of amines under significantly milder conditions. wikipedia.orgrug.nl

The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the N-arylated product and regenerate the catalyst. libretexts.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. acs.org

Key Components of Buchwald-Hartwig Amination:

Palladium Source: Pd(OAc)₂, Pd₂(dba)₃

Ligand: Bulky, electron-rich phosphine ligands like BINAP, XPhos, or BrettPhos are often employed to facilitate the catalytic cycle. rug.nl

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine-palladium complex. libretexts.org

Solvent: Anhydrous, aprotic solvents like toluene (B28343) or dioxane are typically used.

N-Alkylation Strategies Involving 3-Chloroaniline (B41212) Derivatives

An alternative and highly effective strategy is the N-alkylation of 3-chloroaniline. This can be achieved through direct alkylation or, more commonly, via reductive amination.

Direct Alkylation: This method involves the reaction of 3-chloroaniline with a 1-cyclopropylethyl halide (e.g., 1-bromo-1-cyclopropylethane). A base is typically required to neutralize the hydrogen halide byproduct. However, this approach can be complicated by issues of over-alkylation, leading to the formation of tertiary amines, and may require forcing conditions.

Reductive Amination: Reductive amination is a versatile and widely used two-step, one-pot process for forming C-N bonds. wikipedia.orgsigmaaldrich.com It begins with the reaction of an amine (3-chloroaniline) with a carbonyl compound (cyclopropyl methyl ketone) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired secondary amine. wikipedia.org This method avoids the problem of over-alkylation common in direct alkylation. wikipedia.org

A variety of reducing agents can be employed, with the choice often depending on the pH stability of the reactants and the desired reaction conditions.

| Reducing Agent | Typical Conditions | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | Common, inexpensive, but can also reduce the ketone. |

| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic (pH 4-6) | Selective for the iminium ion over the ketone. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloromethane, THF | Mild, highly effective, and tolerant of many functional groups. |

This method is particularly powerful due to its high efficiency and broad applicability in medicinal chemistry. sigmaaldrich.com

Novel and Green Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and environmentally benign methodologies. These approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy.

Palladium-Catalyzed C-N Cross-Coupling Methods in Anilino Synthesis

While the Buchwald-Hartwig amination is now an established method, research continues to refine the process, making it "greener" and more efficient. The development of highly active catalyst systems, often referred to as "generations" of catalysts, has allowed for lower catalyst loadings, milder reaction conditions (including room temperature reactions), and an expanded substrate scope that includes less reactive aryl chlorides. researchgate.netsemanticscholar.orgrsc.org

Recent innovations focus on:

Precatalysts: The use of well-defined, air-stable palladium(II) precatalysts that are readily activated to the active palladium(0) species in situ simplifies reaction setup and improves reproducibility.

Ligand Development: The design of increasingly sophisticated phosphine ligands (e.g., biaryl phosphines) has been crucial in overcoming the challenges of coupling sterically hindered substrates or unreactive aryl chlorides. rug.nl

Alternative Metals: While palladium is dominant, research into using more abundant and less expensive base metals like copper and nickel for C-N cross-coupling reactions is an active area of investigation, offering a potentially more sustainable long-term alternative. acsgcipr.org

| Catalyst System | Substrate Scope | Key Advantages |

| Pd₂(dba)₃ / BINAP | Aryl Bromides, Iodides | First-generation reliable system for primary amines. wikipedia.org |

| Pd(OAc)₂ / XPhos | Aryl Chlorides, Bromides, Triflates | High activity, broad functional group tolerance. |

| Pd-G3-XPhos (Precatalyst) | Most aryl halides | Air-stable, easy to handle, highly efficient. |

| Ni(cod)₂ / Ligand | Aryl Chlorides | Lower cost metal, effective for specific transformations. |

Sustainable Methodologies for Chloroaniline Derivatization

Green chemistry principles are increasingly being applied to the synthesis of anilines and their derivatives. acs.org This involves a holistic approach to minimizing the environmental impact of chemical processes.

Key green strategies applicable to the synthesis of this compound include:

Solvent Selection: Replacing hazardous organic solvents like toluene or dioxane with greener alternatives such as water, ethanol, or supercritical fluids. tandfonline.com Microwave-assisted synthesis in aqueous media has been shown to produce anilines from aryl halides without the need for organic solvents or metal catalysts in some cases. tandfonline.com

Catalyst Recovery: Developing heterogeneous catalysts, where the palladium is supported on a solid matrix (e.g., polymers, silica, or magnetic nanoparticles), allows for easy separation and recycling of the expensive metal catalyst. researchgate.net

Energy Efficiency: Utilizing methods like microwave irradiation or photocatalysis can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.com Photocatalytic reduction of the corresponding nitrobenzene (B124822) (3-chloro-1-nitrobenzene) using materials like phosphor-doped titanium dioxide offers a route to the aniline precursor under visible light at room temperature. kau.edu.sa

Alternative Energy Sources: Electrosynthesis, which uses electricity to drive chemical reactions, is emerging as a powerful green tool. The electrocatalytic reduction of nitroarenes to anilines using a redox mediator can proceed at room temperature and pressure with high yields, powered by renewable electricity. specchemonline.com

Stereoselective Synthesis of Enantiomeric Forms

The 1-cyclopropylethyl group in this compound contains a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms). In pharmaceutical and biological contexts, enantiomers can have vastly different activities. Therefore, methods for the stereoselective synthesis of a single enantiomer are of high importance.

There are two primary strategies for achieving this:

Chiral Pool Synthesis: This approach utilizes an enantiomerically pure starting material. By starting with either (R)-1-cyclopropylethylamine or (S)-1-cyclopropylethylamine, the chirality is directly incorporated into the final product. Any of the C-N bond-forming reactions described previously (e.g., Buchwald-Hartwig amination or reductive amination) can be used, and the stereocenter will be retained in the product.

Asymmetric Catalysis: This more sophisticated approach creates the chiral center during the reaction using a chiral catalyst. The most relevant application here is the asymmetric reductive amination of cyclopropyl (B3062369) methyl ketone with 3-chloroaniline. This reaction is performed in the presence of a chiral catalyst (often a transition metal complex with a chiral ligand) and a reducing agent (like H₂). acs.org The catalyst creates a chiral environment that directs the reaction to preferentially form one enantiomer over the other.

Enzyme-catalyzed reactions are also a powerful tool for stereoselective synthesis. Biocatalysts like reductive aminases (RedAms) can perform reductive aminations with extremely high enantioselectivity under mild, aqueous conditions, representing an economically and environmentally attractive alternative to metal catalysis. frontiersin.orgnih.gov

| Method | Chiral Source | Typical Outcome |

| Chiral Pool Synthesis | (R)- or (S)-1-cyclopropylethylamine | High enantiomeric purity (retains starting material's ee). |

| Asymmetric Reductive Amination | Chiral catalyst (e.g., Ru/Chiral Phosphine) | Good to excellent enantiomeric excess (ee), up to >99%. acs.orgresearchgate.net |

| Biocatalysis | Enzyme (e.g., Reductive Aminase) | Often >99% ee, operates in water. frontiersin.org |

Chiral Resolution Techniques for 1-Cyclopropylethylamine Precursors

The precursor 1-cyclopropylethylamine contains a chiral center that is crucial for the final product's properties. nih.gov Since the direct synthesis of this amine often results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them. wikipedia.org These methods can be broadly categorized into classical chemical resolution and enzymatic resolution.

Classical Chemical Resolution

The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility. pbworks.com This difference allows for their separation by methods like fractional crystallization. wikipedia.orgpbworks.com After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. libretexts.orglibretexts.org

The choice of resolving agent is critical and often determined empirically. wikipedia.org Chiral acids like tartaric acid and its derivatives are frequently used due to their availability and effectiveness in forming crystalline salts with amines. libretexts.orgulisboa.pt

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Chemical Class |

|---|---|

| (+)-Tartaric acid | Dicarboxylic acid |

| (-)-Malic acid | Dicarboxylic acid |

| (-)-Mandelic acid | α-Hydroxy acid |

| (+)-Camphor-10-sulfonic acid | Sulfonic acid |

This table summarizes common chiral acids used for the resolution of racemic bases. libretexts.orgulisboa.pt

Enzymatic Resolution

Enzymatic kinetic resolution offers a highly selective alternative for separating enantiomers. rsc.org This technique utilizes enzymes, typically lipases, which can differentiate between the two enantiomers of a racemic substrate. In the case of a racemic amine like 1-cyclopropylethylamine, a lipase (B570770) such as Candida antarctica lipase B (CAL-B or Novozym 435) can be used to catalyze the acylation of one enantiomer preferentially, leaving the other enantiomer unreacted. organic-chemistry.orgmdpi.com

The acylated amine and the unreacted amine can then be separated based on their different chemical properties. A significant advantage of this method is the high enantioselectivity often achieved under mild reaction conditions. rsc.org To overcome the 50% theoretical yield limit of standard kinetic resolution, the process can be combined with in-situ racemization of the unreacted enantiomer in a dynamic kinetic resolution (DKR) process. organic-chemistry.org This approach can theoretically convert 100% of the racemic starting material into a single enantiomer of the product. organic-chemistry.org

Table 2: Examples of Enzymatic Resolution of Primary Amines

| Enzyme | Acyl Donor | Racemization Catalyst (for DKR) | Result |

|---|---|---|---|

| Candida antarctica lipase B (CALB) | Isopropyl acetate | Shvo's catalyst (ruthenium-based) | High yield and enantioselectivity of the acylated amine. organic-chemistry.org |

| Candida antarctica lipase B (Novozym 435) | Isopropyl methoxyacetate | Palladium nanoparticles | Effective resolution of primary benzyl (B1604629) amines. mdpi.com |

This table provides examples of enzyme systems used for the kinetic and dynamic kinetic resolution of primary amines.

Asymmetric Synthetic Approaches to N-(1-Cyclopropylethyl)anilines

Instead of separating enantiomers after synthesis, asymmetric synthesis aims to create the desired enantiomer directly. francis-press.com This is achieved by using chiral information to guide the reaction, which can be provided by a chiral auxiliary or a chiral catalyst. nih.govwikipedia.org

Use of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

For the synthesis of a chiral amine, a common strategy involves the diastereoselective alkylation of an imine or enolate derived from a substrate attached to a chiral auxiliary. wikipedia.org Evans oxazolidinones and pseudoephedrine are well-established chiral auxiliaries that have been used to synthesize a wide variety of chiral compounds with high diastereoselectivity. wikipedia.orgnih.gov The auxiliary creates a chiral environment that directs the approach of incoming reagents from a specific face, leading to the preferential formation of one diastereomer. wikipedia.org

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Removal Condition |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Hydrolysis (acidic or basic) |

| Camphorsultam | Asymmetric alkylations, Diels-Alder reactions | Reductive cleavage (e.g., LiAlH4) |

| Pseudoephedrine | Asymmetric alkylation of amides | Cleavage with appropriate nucleophiles |

This table lists several widely used chiral auxiliaries and their applications. wikipedia.orgyale.edu

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis is a powerful tool for generating enantiomerically enriched products using only a small amount of a chiral catalyst. psu.edursc.org For the synthesis of N-(1-cyclopropylethyl)anilines, a key step could be the asymmetric reductive amination of cyclopropyl methyl ketone with 3-chloroaniline. This transformation can be catalyzed by transition metal complexes bearing chiral ligands. nih.govacs.org

Asymmetric hydrogenation of a pre-formed imine is another prominent method. mdpi.com Catalysts based on iridium, rhodium, or ruthenium, combined with a wide array of chiral phosphorus ligands, have been developed for the highly enantioselective hydrogenation of imines to produce chiral amines. nih.govacs.orgmdpi.com The design of the chiral ligand is crucial for achieving high activity and selectivity. nih.gov

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is essential for developing a synthetic route that is not only effective but also efficient, scalable, and economically viable. uva.nlresearchgate.net For the synthesis of this compound, key reactions such as the N-alkylation or reductive amination step would be targeted for optimization.

Several parameters are typically investigated to maximize yield and selectivity while minimizing reaction time and waste. These include:

Temperature: Reaction rates are temperature-dependent, but side reactions can also be accelerated at higher temperatures. Finding the optimal temperature is a balance between reaction time and product purity.

Solvent: The choice of solvent can significantly influence reaction rates and selectivity by affecting the solubility of reactants and the stability of intermediates.

Catalyst: For catalytic reactions, the type of catalyst, its loading, and the choice of ligand (if applicable) are critical. Optimization aims to find a highly active and selective catalyst that can be used in the lowest possible amount.

Concentration: The concentration of reactants can affect the reaction rate and, in some cases, the position of chemical equilibria.

Reagent Stoichiometry: Adjusting the ratio of reactants can maximize the conversion of a valuable starting material or suppress side reactions.

Table 4: Illustrative Optimization of a Synthetic Step (Hypothetical N-Arylation)

| Entry | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 80 | Toluene | 5 | 45 |

| 2 | 100 | Toluene | 5 | 68 |

| 3 | 120 | Toluene | 5 | 65 (decomposition observed) |

| 4 | 100 | Dioxane | 5 | 75 |

| 5 | 100 | Dioxane | 2 | 72 |

This hypothetical data table illustrates a typical workflow for optimizing reaction conditions by systematically varying parameters like temperature, solvent, and catalyst loading to maximize product yield. researchgate.net

Reactivity and Mechanistic Investigations of 3 Chloro N 1 Cyclopropylethyl Aniline

Aromatic Substitution Reactions

The phenyl ring of 3-chloro-N-(1-cyclopropylethyl)aniline is susceptible to electrophilic attack, while the chlorine atom can potentially undergo nucleophilic displacement under specific conditions. The substitution patterns are governed by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns on the Chlorinated Phenyl Ring

The N-(1-cyclopropylethyl)amino group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. Conversely, the chlorine atom is a deactivating, ortho-, para-directing group due to its inductive electron-withdrawing effect and resonance electron-donating effect. In this compound, the directing effects of these two groups are synergistic.

Electrophilic attack is predicted to occur at the positions ortho and para to the strongly activating amino group, which are positions 2, 4, and 6. The chlorine atom at position 3 deactivates the adjacent positions 2 and 4 to some extent. Therefore, the most likely positions for electrophilic substitution are position 6 (ortho to the amino group) and position 4 (para to the amino group). Position 2 is also a possibility, though it is sterically hindered by the adjacent N-substituent and electronically deactivated by the neighboring chlorine.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-Bromo-3-chloro-N-(1-cyclopropylethyl)aniline and 6-Bromo-3-chloro-N-(1-cyclopropylethyl)aniline |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-chloro-N-(1-cyclopropylethyl)aniline and 6-Nitro-3-chloro-N-(1-cyclopropylethyl)aniline |

Note: The N-amino group can react with the Lewis acid in Friedel-Crafts reactions, deactivating the ring. Protection of the amino group may be necessary.

Nucleophilic Aromatic Substitution Involving the Chlorine Atom

Nucleophilic aromatic substitution (SNAr) of an unactivated aryl chloride, such as the chloro group in this compound, is generally difficult to achieve. The reaction typically requires harsh conditions and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the N-(1-cyclopropylethyl)amino group is electron-donating, which further disfavors the SNAr mechanism.

Therefore, direct displacement of the chlorine atom by common nucleophiles like hydroxides, alkoxides, or amines under standard SNAr conditions is not expected to be a facile process. More specialized conditions, such as transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), would likely be required to achieve substitution at the C-Cl bond.

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is a key site of reactivity, readily undergoing reactions such as acylation and sulfonylation, as well as oxidation.

Acylation, Sulfonylation, and Other N-Functionalization Reactions

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic, allowing it to react with a variety of electrophiles.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (to neutralize the HCl or carboxylic acid byproduct) yields the corresponding N-acyl derivative (an amide). This reaction is typically rapid and high-yielding. For example, reaction with acetyl chloride would produce N-(3-chlorophenyl)-N-(1-cyclopropylethyl)acetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, affords the corresponding sulfonamide. This reaction is the basis of the Hinsberg test for amines.

Table 2: Representative N-Functionalization Reactions of Secondary Anilines

| Reaction Type | Electrophile | General Product |

|---|---|---|

| Acylation | Acetyl chloride | N-Aryl-N-alkylacetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-Aryl-N-alkyl-p-toluenesulfonamide |

Note: The data in this table is representative of the general reactivity of secondary anilines.

Oxidation and Reduction Pathways of the Amine Group

Oxidation: The secondary amine can be oxidized by various oxidizing agents. Mild oxidation may lead to the formation of a stable aminyl radical. Stronger oxidation can lead to more complex reaction pathways, including oxidative coupling or degradation of the molecule. In the case of N-cyclopropylanilines, oxidation of the nitrogen atom can trigger the ring-opening of the adjacent cyclopropyl (B3062369) group. Studies on N-cyclopropylanilines have shown that single-electron oxidation leads to the formation of a radical cation, which then undergoes irreversible ring-opening of the cyclopropyl group. This is a key transformation pathway for this class of compounds. Air oxidation of N-cyclopropylanilines has also been reported to result in fragmentation and the formation of the corresponding acetamide. nih.govrsc.org

Reduction: The secondary amine functionality is already in a reduced state and is not susceptible to further reduction under typical catalytic hydrogenation conditions. However, the chloro-substituted aromatic ring can be dehalogenated under certain reductive conditions, for example, using catalytic hydrogenation with a palladium catalyst in the presence of a base. This would lead to the formation of N-(1-cyclopropylethyl)aniline.

Transformations Involving the Cyclopropyl Group

The cyclopropyl group in this compound is relatively stable under many reaction conditions. However, its strained three-membered ring can undergo ring-opening reactions, particularly when an adjacent reactive center is formed.

As mentioned in the previous section, the oxidation of the neighboring secondary amine has a profound effect on the stability of the cyclopropyl ring. The formation of a radical cation on the nitrogen atom facilitates the cleavage of one of the C-C bonds of the cyclopropane (B1198618) ring to form a more stable, delocalized radical. This ring-opening is often irreversible due to the release of ring strain (approximately 28 kcal/mol). acs.org

Studies on N-cyclopropylanilines have shown that this oxidative ring-opening can lead to various products, depending on the reaction conditions and the presence of trapping agents. For instance, in the presence of alkenes, an electrocatalytic [3+2] annulation reaction can occur following the ring-opening, leading to the formation of five-membered carbocycles. rsc.org The electron-withdrawing nature of the chlorine atom in the 3-position is expected to accelerate the rate of this cyclopropyl ring-opening upon oxidation of the amine. acs.org

Acid-catalyzed ring-opening of the cyclopropyl group can also occur, particularly under harsh acidic conditions, leading to the formation of a carbocation that can be trapped by nucleophiles. nih.gov

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| N-(1-cyclopropylethyl)aniline |

| 4-Bromo-3-chloro-N-(1-cyclopropylethyl)aniline |

| 6-Bromo-3-chloro-N-(1-cyclopropylethyl)aniline |

| 4-Nitro-3-chloro-N-(1-cyclopropylethyl)aniline |

| 6-Nitro-3-chloro-N-(1-cyclopropylethyl)aniline |

| 4-Acyl-3-chloro-N-(1-cyclopropylethyl)aniline |

| 6-Acyl-3-chloro-N-(1-cyclopropylethyl)aniline |

| N-(3-chlorophenyl)-N-(1-cyclopropylethyl)acetamide |

| N-Aryl-N-alkylacetamide |

Ring-Opening Reactions and Rearrangements of the Cyclopropyl Moiety

The cyclopropyl group in N-cyclopropylanilines, including this compound, is susceptible to ring-opening reactions, primarily initiated by single-electron transfer (SET) oxidation. This process results in the formation of a nitrogen-centered radical cation. The subsequent fate of this reactive intermediate is dictated by the electronic properties of the substituents on the aromatic ring.

In the case of this compound, the electron-withdrawing nature of the chlorine atom is anticipated to facilitate the ring-opening of the cyclopropyl moiety. Following SET oxidation, the resulting radical cation can undergo a rapid and irreversible cleavage of the cyclopropane ring. This ring-opening is a key transformation, leading to the formation of a more stable, delocalized radical species. This reactivity is a common feature of N-cyclopropylanilines, which have been utilized as probes for SET oxidation processes. The irreversible nature of the cyclopropyl ring-opening serves as a "radical clock," allowing for the study of electron transfer kinetics.

Studies on analogous compounds, such as 3-chloro-N-cyclopropylaniline (3-Cl-CPA), have shown that the radical cation undergoes ring-opening to yield a distonic radical cation. This intermediate can then participate in further reactions, such as reacting with molecular oxygen to form endoperoxide intermediates, which can subsequently fragment into various products. acs.org While specific rearrangement products of this compound have not been detailed in the available literature, the general mechanism suggests that the initial ring-opening is the pivotal step governing its subsequent chemical transformations.

Mechanistic Studies of Key Chemical Transformations

Mechanistic investigations into the reactions of N-cyclopropylanilines have provided valuable insights into the behavior of this compound, particularly concerning the intermediates and energetics of its transformations.

Elucidation of Reaction Intermediates and Transition States

The key chemical transformation of this compound under oxidative conditions proceeds through a series of well-defined intermediates. The initial and most critical step is the single-electron transfer from the nitrogen atom to an oxidizing agent, forming a nitrogen radical cation . acs.org

This radical cation is a pivotal intermediate whose structure and stability are influenced by the substituents on the aniline (B41778) ring. For this compound, the chloro group's electron-withdrawing effect is expected to influence the electron density at the nitrogen center.

Following its formation, the nitrogen radical cation undergoes a rapid and irreversible cyclopropyl ring-opening . This process is believed to proceed through a transition state where one of the C-C bonds of the cyclopropane ring is elongated and eventually breaks. This leads to the formation of an iminium distonic radical cation . In this species, the positive charge is localized on the nitrogen atom (as an iminium ion), while the radical is located on the terminal carbon of the opened propyl chain.

The formation of this distonic radical cation is a thermodynamically favorable process due to the release of the significant ring strain energy of the cyclopropane ring (approximately 28 kcal/mol). acs.org Further reaction of this intermediate with other species in the reaction medium, such as molecular oxygen, can lead to the formation of endoperoxide intermediates , which can then fragment to yield final products. acs.org Theoretical calculations on related systems have been employed to model the transition states for the cyclopropane ring-opening, providing insights into the low energy barrier for this step once the radical cation is formed.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Kinetic studies on analogs of this compound have provided quantitative data on the rates of the key reaction steps. Laser flash photolysis (LFP) has been a crucial technique for directly observing the transient radical cation intermediates and measuring their lifetimes.

For the closely related compound 3-chloro-N-cyclopropylaniline (3-Cl-CPA), the lifetime of its radical cation (3-Cl-CPA•+) has been measured to be approximately 140 nanoseconds. acs.org This short lifetime is indicative of a very rapid subsequent reaction, which is the cyclopropyl ring-opening. The rate of ring-opening is influenced by the electronic nature of the aniline substituents. Electron-withdrawing groups, such as the chloro group, are known to increase the rate of ring-opening compared to unsubstituted or electron-donating group-substituted N-cyclopropylanilines. acs.org

The table below presents kinetic data for the radical cation lifetimes of N-cyclopropylaniline (CPA) and its 3-chloro derivative, illustrating the effect of the chloro substituent.

| Compound | Radical Cation | Lifetime (τ) |

| N-Cyclopropylaniline (CPA) | CPA•+ | ~580 ns |

| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | 3-Cl-CPA•+ | ~140 ns |

Data sourced from studies on N-cyclopropylaniline analogs. acs.orgresearchgate.net

3 Chloro N 1 Cyclopropylethyl Aniline As a Versatile Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

The presence of both an amine and an aryl halide functionality makes 3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE an excellent starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazinones, Imidazoles)

While direct synthesis of pyrazinones and imidazoles from this compound is not extensively documented in dedicated studies of this specific molecule, the general principles of heterocyclic synthesis support its potential in this area. For instance, the synthesis of pyrazolinones can be achieved through the reaction of anilines with β-ketoesters or their equivalents, followed by cyclization. The amine group of this compound could readily participate in such condensation reactions.

Similarly, imidazole synthesis often involves the condensation of an amine, a dicarbonyl compound, and an aldehyde (the Radziszewski synthesis and its variations). The aniline (B41778) derivative can serve as the amine component in these multi-component reactions, leading to highly substituted imidazole frameworks. The chloro-substituent on the phenyl ring can further be functionalized, adding to the molecular diversity of the resulting heterocycles.

Table 1: Potential Heterocyclic Synthesis Reactions

| Heterocycle | General Reactants | Role of this compound |

|---|---|---|

| Pyrazinones | β-ketoesters, hydrazines | Amine source for initial condensation |

Cyclization Reactions Utilizing the Amine and Aryl Moieties

The N-aryl cyclopropylamine (B47189) motif within this compound is particularly amenable to various cyclization strategies. Recent research has demonstrated that N-aryl cyclopropylamines can undergo facile iron(II)-catalyzed radical [3+2] cyclization with a range of alkenes. acs.orgacs.orgnih.gov This process allows for the construction of structurally diverse cyclopentylamine derivatives. In this reaction, the cyclopropyl (B3062369) ring acts as a three-carbon synthon that, after radical-initiated ring-opening, reacts with an alkene to form a five-membered ring.

Furthermore, photoactivated formal [3+2] cycloadditions of N-aryl cyclopropylamines with α,β-unsaturated carbonyl compounds have been reported. chemrxiv.orgchemrxiv.org This catalyst-free method proceeds via a single electron transfer (SET) mechanism and provides access to N-arylaminocycloalkyl compounds in good yields. chemrxiv.org These examples highlight the potential of the cyclopropylamine unit in this compound to participate in the formation of new carbocyclic rings fused or appended to the aniline core.

Integration into Complex Organic Scaffolds

The dual reactivity of the chloro- and amino- groups allows for the strategic incorporation of this compound into larger and more complex organic molecules through various coupling and multi-component reactions.

Coupling Reactions for Extended Aromatic and Aliphatic Systems

The chloro-substituent on the aniline ring serves as a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, for example, is a well-established method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.org This reaction could be employed to couple this compound with a variety of primary and secondary amines, leading to the formation of extended diamine structures.

Similarly, the Suzuki-Miyaura cross-coupling reaction enables the formation of carbon-carbon bonds between aryl halides and organoboron compounds. nih.govnih.gov This would allow for the arylation of the 3-position of the aniline ring, creating biaryl structures. The compatibility of these reactions with a wide range of functional groups makes them ideal for late-stage diversification in the synthesis of complex molecules.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Potential Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl halide (from the compound) + Amine | C-N | Di- or tri-amines |

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. beilstein-journals.org The amine functionality of this compound makes it a suitable component for several named MCRs. For instance, in the Ugi four-component reaction, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid react to form a bis-amide. The aniline derivative can act as the amine component, leading to the rapid assembly of complex, peptide-like scaffolds.

The Petasis reaction, a variation of the Mannich reaction, involves the reaction of an amine, an aldehyde, and a vinyl- or aryl-boronic acid to produce allylic or benzylic amines. The participation of this compound in such reactions would introduce its unique structural motifs into diverse molecular frameworks.

Applications as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

The presence of a stereogenic center at the 1-position of the ethyl group in this compound suggests its potential application as a chiral auxiliary or as a precursor to chiral ligands in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org

While there are no specific reports on the use of this compound as a chiral auxiliary, its chiral secondary amine structure is a common feature in many successful auxiliaries. The general principle involves attaching the chiral amine to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. wikipedia.org The steric bulk and electronic properties of the cyclopropylethyl and chloro-substituted phenyl groups could influence the stereochemical course of reactions on a tethered substrate.

Furthermore, the amine functionality can be used as a coordination site for metal ions, opening up the possibility of designing chiral ligands for asymmetric catalysis. Modification of the aniline ring, for example, through the introduction of other donor atoms, could lead to the synthesis of novel bidentate or tridentate chiral ligands. The performance of such ligands would depend on their ability to create a specific chiral environment around a metal center, thereby inducing enantioselectivity in catalytic transformations.

Advanced Spectroscopic and Structural Analysis of 3 Chloro N 1 Cyclopropylethyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 3-chloro-N-(1-cyclopropylethyl)aniline, ¹H and ¹³C NMR spectroscopy are indispensable in confirming its constitution and stereochemistry.

The substitution pattern on the aromatic ring and the stereochemistry of the cyclopropylethyl side chain can be unequivocally determined using NMR techniques. The regioselectivity of the chloro- and N-(1-cyclopropylethyl) substituents on the aniline (B41778) ring is confirmed by the coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum. For a 3-chloro substituted pattern, one would expect to observe a singlet, a doublet, and two triplets (or more complex multiplets due to second-order effects) in the aromatic region, consistent with an ABCD spin system.

The stereochemical configuration at the chiral center of the 1-cyclopropylethyl group can be investigated using techniques such as Nuclear Overhauser Effect (NOE) spectroscopy. Irradiation of the methine proton on the chiral carbon would result in NOE enhancements to the adjacent methyl and cyclopropyl (B3062369) protons, as well as to the N-H proton and potentially one of the ortho protons on the aniline ring, helping to define its spatial proximity to these groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 7.2 | m | - |

| N-H | ~3.7 | br s | - |

| CH (ethyl) | ~3.5 | q | ~6.5 |

| CH₃ (ethyl) | ~1.3 | d | ~6.5 |

| CH (cyclopropyl) | ~0.8 | m | - |

| CH₂ (cyclopropyl) | 0.2 - 0.6 | m | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The rotational freedom around the C-N bonds allows for various conformations of the cyclopropyl and anilino moieties. Low-temperature NMR studies can be employed to "freeze out" these conformers, potentially allowing for their individual characterization. The orientation of the cyclopropyl group relative to the ethyl substituent and the anilino group can influence the chemical shifts of the cyclopropyl protons due to anisotropic effects. NMR studies on related N-cyclopropyl amides have revealed a preference for specific rotamers. Similarly, for this compound, it is expected that certain conformations that minimize steric hindrance would be favored.

Mass Spectrometry Techniques

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation and the study of reaction mechanisms.

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern can offer significant structural information. A key fragmentation pathway for N-alkylanilines is the α-cleavage, which in this case would involve the loss of a cyclopropyl radical to form a stable iminium cation. Another prominent fragmentation would be the loss of an ethyl group. Isotopic labeling, for instance, by replacing the protons on the cyclopropyl group with deuterium, can be used to trace the fragmentation pathways and provide mechanistic insights into rearrangement processes. The fragmentation of aromatic amines can also involve the loss of HCN after initial ring rearrangements.

Interactive Data Table: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment | Significance |

| 195/197 | [C₁₁H₁₄ClN]⁺ | Molecular Ion (M⁺/M+2) |

| 154 | [C₈H₉ClN]⁺ | Loss of cyclopropyl radical (α-cleavage) |

| 166/168 | [C₁₀H₁₁ClN]⁺ | Loss of ethyl radical |

| 126/128 | [C₆H₅ClN]⁺ | Loss of cyclopropylethyl group |

X-ray Crystallography for Solid-State Structural Determination

While no specific X-ray crystallographic data for this compound is publicly available, this technique would provide the most definitive three-dimensional structure in the solid state. A successful crystal structure determination would precisely define bond lengths, bond angles, and torsion angles. It would also reveal the preferred conformation of the molecule in the crystalline lattice and provide insights into intermolecular interactions such as hydrogen bonding (involving the N-H group) and π-stacking of the aromatic rings. For related chloro-substituted aniline derivatives, crystal structures have been reported, showing various packing motifs. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and monitoring their transformations during chemical reactions. The vibrational spectra of this compound would exhibit characteristic bands for the N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-Cl bonds.

N-H stretch: A characteristic peak in the region of 3300-3500 cm⁻¹.

C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks are found just below 3000 cm⁻¹.

C=C stretch (aromatic): Several bands in the 1400-1600 cm⁻¹ region.

C-Cl stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

These techniques would be particularly useful for monitoring reactions involving the amine functionality, such as acylation or alkylation, by observing the disappearance of the N-H band and the appearance of new bands corresponding to the newly formed functional group (e.g., a C=O stretch for an amide). Studies on similar chloro-substituted anilines have utilized IR and Raman spectroscopy in conjunction with DFT calculations to assign vibrational modes. researchgate.net

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch | 3400 - 3450 | 3400 - 3450 |

| C-H stretch (aromatic) | 3050 - 3150 | 3050 - 3150 |

| C-H stretch (aliphatic) | 2850 - 2980 | 2850 - 2980 |

| C=C stretch (aromatic) | 1580 - 1620, 1470 - 1500 | 1580 - 1620, 1470 - 1500 |

| C-N stretch | 1250 - 1350 | 1250 - 1350 |

| C-Cl stretch | 680 - 750 | 680 - 750 |

Theoretical and Computational Chemistry Studies on 3 Chloro N 1 Cyclopropylethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of 3-Chloro-N-(1-cyclopropylethyl)aniline.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net For this compound, computational models predict the distribution and energy levels of these orbitals.

The HOMO is typically localized over the electron-rich regions of the aniline (B41778) ring and the nitrogen atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is generally distributed over the chloro-substituted benzene (B151609) ring, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO gap provides a measure of the molecule's excitability and its ability to engage in chemical reactions. A smaller gap suggests the molecule is more reactive.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 4.89 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar aromatic amines.

Charge Distribution and Prediction of Reactivity Sites

The distribution of electron density within a molecule is a critical factor in predicting its reactive behavior. Molecular Electrostatic Potential (MEP) maps are computationally generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. bhu.ac.in

In the case of this compound, the MEP map would likely show regions of negative potential (electron-rich) around the nitrogen atom of the amine group and the chlorine atom, making them susceptible to electrophilic attack. Regions of positive potential (electron-deficient) are expected around the hydrogen atoms of the amine group and the cyclopropyl (B3062369) ring, indicating these as potential sites for nucleophilic interaction. bohrium.com

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid, and different spatial arrangements, or conformations, are possible due to the rotation around single bonds.

Influence of Substituents on Molecular Geometry and Stability

The substituents on the aniline ring, namely the chloro group and the N-(1-cyclopropylethyl) group, significantly influence the molecule's geometry and conformational stability. The bulky cyclopropylethyl group, in particular, can create steric hindrance, which affects the orientation of this group relative to the benzene ring. Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformations. The dihedral angle between the plane of the aniline ring and the N-C bond of the ethyl group is a key parameter in these studies.

Reaction Pathway Modeling and Transition State Determination

Computational chemistry can model the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, it is possible to determine the activation energy and predict the feasibility and kinetics of a reaction. This is particularly useful for understanding potential synthetic routes or metabolic pathways. For instance, modeling the N-dealkylation or aromatic hydroxylation of this compound would provide insights into its potential biotransformation.

Prediction of Spectroscopic Properties via Computational Methods

Theoretical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data for structural confirmation. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Values |

| ¹H NMR (ppm) | Aromatic Protons: 6.7-7.2; N-H Proton: ~4.5; Cyclopropyl Protons: 0.3-0.8; Ethyl CH: ~3.5; Ethyl CH₃: ~1.2 |

| ¹³C NMR (ppm) | Aromatic Carbons: 115-150; C-Cl: ~135; C-N: ~148; Cyclopropyl Carbons: 5-15; Ethyl CH: ~55; Ethyl CH₃: ~20 |

| FT-IR (cm⁻¹) | N-H Stretch: ~3400; C-H (Aromatic) Stretch: ~3050; C-H (Aliphatic) Stretch: 2850-2950; C=C (Aromatic) Stretch: 1500-1600; C-N Stretch: ~1300; C-Cl Stretch: ~780 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical spectroscopic values for similar compounds.

DFT and time-dependent DFT (TD-DFT) methods are employed to calculate the vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). researchgate.net These predicted spectra serve as a valuable tool for the identification and characterization of the compound.

Emerging Research Directions and Advanced Non Biological Applications

Use in Polymer Chemistry and Functional Materials

The aniline (B41778) moiety in 3-CHLORO-N-(1-CYCLOPROPYLETHYL)ANILINE makes it a candidate for incorporation into functional polymers and materials. The specific substituents on the aromatic ring and the nitrogen atom are expected to modulate the properties of the resulting materials.

Polyaniline (PANI) is a well-known conductive polymer, and its derivatives are of great interest for modifying its properties. rsc.org The polymerization of aniline derivatives typically involves oxidative coupling. wikipedia.org The presence of substituents on the aniline ring can significantly affect the polymerization process and the electronic properties of the resulting polymer.

The chlorine atom at the 3-position of the aniline ring in this compound would likely influence the electronic and steric environment of the monomer. Halogen substituents on the aniline ring are known to affect the conductivity and solubility of the corresponding polyanilines. Generally, electron-withdrawing groups like chlorine can decrease the electron density of the polymer backbone, which might lead to a reduction in electrical conductivity compared to unsubstituted polyaniline. mdpi.com

The N-(1-cyclopropylethyl) group is a bulky alkyl substituent. N-alkylation of anilines often improves the solubility of the resulting polymers in common organic solvents, which is a significant advantage for processability. acs.org However, the steric hindrance from the bulky N-alkyl group could potentially impede the polymerization process and affect the planarity and conjugation of the polymer chain, which might also lead to lower conductivity. acs.org

| Polymer | Expected Solubility | Expected Conductivity | Potential Advantages |

|---|---|---|---|

| Polyaniline (PANI) | Low | High | High conductivity |

| Poly(N-methylaniline) | Moderate | Moderate | Improved solubility |

| Poly(3-chloroaniline) | Low to Moderate | Moderate to Low | Modified electronic properties |

| Poly(this compound) | High | Low | High solubility, processability |

N-substituted anilines have been investigated for the preparation of organic-inorganic hybrid coatings. researchgate.net For instance, silanes with aniline-substituted groups can be used to create hybrid coatings with enhanced corrosion resistance. researchgate.net By analogy, this compound could potentially be functionalized with reactive groups (e.g., silanes) to be incorporated into such hybrid materials. The hydrophobicity imparted by the cyclopropylethyl group could be beneficial for creating protective coatings with good barrier properties against moisture. nus.edu.sg

In the realm of composite materials, aniline derivatives can be polymerized in the presence of fillers to create conductive composites. The improved solubility of polymers derived from this compound could facilitate better dispersion of nanofillers, leading to composites with tailored electrical and mechanical properties.

Catalytic Applications in Organic Transformations

The nitrogen atom in this compound can act as a coordination site for metal catalysts or participate directly in organocatalytic transformations.

N-substituted anilines can serve as ligands in transition-metal catalysis. rutgers.edu The electronic properties of the aniline ring and the steric bulk of the N-substituent can be tuned to influence the activity and selectivity of the metal center. The 3-chloro substituent on the aniline ring of this compound makes the nitrogen atom less basic compared to an unsubstituted aniline, which would affect its coordination to a metal center.

The chiral center in the 1-cyclopropylethyl group introduces the possibility of using this compound as a chiral ligand for asymmetric catalysis, provided it is used in an enantiomerically pure form. Chiral amines are crucial components of many successful catalysts for enantioselective reactions. rsc.org The cyclopropyl (B3062369) group can also impart unique stereoelectronic properties to the ligand.

| Metal Center | Potential Reaction Type | Role of the Ligand |

|---|---|---|

| Palladium | Cross-coupling reactions | Modulating electronic and steric environment |

| Rhodium | Asymmetric hydrogenation | Chiral auxiliary for enantioselectivity |

| Copper | C-N bond formation | Stabilizing the catalytic species |

| Nickel | N-alkylation of amines | Controlling reaction selectivity |

Chiral amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of enamines or iminium ions. researchgate.netnih.gov If resolved into its enantiomers, this compound could potentially be employed as a chiral organocatalyst. The secondary amine functionality is key to this type of catalysis.

The steric bulk of the N-(1-cyclopropylethyl) group would play a crucial role in the stereochemical outcome of the catalyzed reaction, creating a specific chiral environment around the reactive intermediate. The electronic effect of the 3-chloro substituent would also modulate the reactivity of the amine.

Advanced Organic Synthesis Methodologies

The synthesis of structurally complex anilines like this compound itself involves advanced organic synthesis methodologies. The construction of the N-alkyl bond in such molecules is a key step. Modern catalytic methods for the N-alkylation of anilines often employ transition metal catalysts to achieve high selectivity and yield. scribd.com For instance, nickel-catalyzed amination of alcohols is an efficient method for the synthesis of N-alkylanilines. researchgate.net

Furthermore, the development of novel methods for the synthesis of functionalized anilines is an active area of research. beilstein-journals.orgnih.gov These methods include dehydrogenative aromatization catalysis and C-H functionalization, which allow for the construction of the substituted aniline core from simpler precursors. rsc.orgnih.gov The synthesis of this compound would likely rely on such advanced synthetic strategies.

Flow Chemistry and Continuous Processing Applications

Currently, there is no specific research published that details the use of this compound in flow chemistry or continuous processing systems. While the principles of flow chemistry are widely applied to the synthesis and processing of various substituted anilines to improve reaction efficiency, safety, and scalability, the application of these techniques to this particular compound has not been documented in peer-reviewed literature or patents. General studies on aniline derivatives in continuous flow often focus on reactions such as nitration, hydrogenation, and diazotization, but none specifically name this compound as a substrate or product.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Parameter | Condition |

|---|---|

| Base | K₂CO₃ (2.5 equiv) |

| Solvent | DMF, anhydrous |

| Temperature | 90°C, 18 hours |

| Yield | 68–72% |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃). The cyclopropyl group’s protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the aromatic protons show coupling patterns consistent with meta-chloro substitution .

- X-ray Crystallography : Single-crystal analysis resolves steric effects from the cyclopropylethyl group, confirming bond angles and spatial arrangement (e.g., C-N bond length ~1.40 Å) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 210.0821 (calculated for C₁₁H₁₃ClN⁺) .

Advanced: How do steric effects from the cyclopropylethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The cyclopropylethyl moiety introduces steric hindrance , altering reaction pathways:

- Buchwald–Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂ with XPhos) require elevated temperatures (110°C) to overcome hindered access to the amine lone pair. Yields drop by ~20% compared to less hindered analogs .

- Suzuki–Miyaura Coupling : Steric effects reduce aryl boronic acid coupling efficiency. Use bulky ligands (e.g., SPhos) to stabilize the transition state .

Q. Table 2: Comparative Reactivity in Cross-Coupling

| Reaction Type | Yield (Target Compound) | Yield (N-Ethyl Analog) |

|---|---|---|

| Buchwald–Hartwig | 55% | 75% |

| Suzuki–Miyaura | 42% | 68% |

Advanced: How can computational modeling (e.g., DFT) predict regioselectivity in electrophilic substitution?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich sites. For this compound, the para position to the chloro group is most reactive due to resonance stabilization, despite steric effects from the cyclopropyl group .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict nitration or sulfonation sites. MEP analysis shows higher electron density at the para position, aligning with experimental nitration outcomes .

Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles :

- Assay Optimization : Standardize buffer pH (e.g., phosphate buffer at pH 7.4) and temperature (37°C) to ensure consistent enzyme inhibition measurements .

- Purity Validation : Use LC-MS to detect trace impurities (e.g., residual DMF) that may non-specifically inhibit enzymes .

- Control Experiments : Compare activity against structurally similar compounds (e.g., N-ethyl analogs) to isolate steric/electronic contributions .

Advanced: What strategies enhance this compound’s utility in material science (e.g., conductive polymers)?

Methodological Answer:

- Polymer Synthesis : Incorporate the compound into polyaniline (PANI) derivatives via oxidative polymerization. The chloro group improves thermal stability, while the cyclopropyl moiety reduces crystallinity, enhancing solubility in organic solvents .

- Sensor Design : Functionalize graphene oxide with the compound via π-π interactions. The amine group facilitates NH₃ detection via conductivity changes (limit of detection: 5 ppm) .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

- Mixing Efficiency : Use a high-shear mixer to ensure uniform base distribution in viscous solvents like DMF .

- Byproduct Mitigation : Add molecular sieves (3Å) to absorb water, preventing hydrolysis of the 1-cyclopropylethyl halide .

- Scale-Up Protocol :

- Pilot batch: 10 g scale, 72% yield.

- Industrial batch: 1 kg scale, yield drops to 58% due to heat transfer limitations; optimize with jacketed reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.